Etomidate EP impurity C (hcl)

Description

Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are substances present in a drug substance or final drug product that are not the intended active pharmaceutical ingredient (API) or excipients. ontosight.ai The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a medication. daicelpharmastandards.comontosight.ai They can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. ontosight.aismolecule.com Regulatory bodies like the European Pharmacopoeia (EP) and the International Council for Harmonisation (ICH) establish strict guidelines for the identification, qualification, and control of impurities to ensure the quality and consistency of pharmaceutical products. ontosight.ai The study and characterization of impurities are crucial for optimizing manufacturing processes to minimize their formation and for developing analytical methods for their detection and quantification. daicelpharmastandards.comsmolecule.com

Overview of Etomidate (B1671615) as a Drug Substance and its Impurity Profile Relevance

Etomidate is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for sedation. daicelpharmastandards.comontosight.aipharmaffiliates.com It is an imidazole (B134444) carboxylate derivative, chemically identified as (R)-Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. daicelpharmastandards.com The purity of etomidate is critical to its clinical performance. ontosight.ai Therefore, the impurity profile of etomidate is of high relevance. The investigation of impurities in etomidate is a key aspect of drug research and development, directly influencing the safety, effectiveness, and quality control of the final drug product. google.com The identification and control of specific impurities, such as Etomidate EP Impurity C, are mandated by pharmacopoeias to ensure the drug's quality.

Pharmacopoeial Definition and Classification of Etomidate EP Impurity C (hcl)

The European Pharmacopoeia (EP) officially recognizes Etomidate EP Impurity C as a specified impurity of etomidate. vulcanchem.com This designation requires its detection, identification, and quantification in regulatory submissions. vulcanchem.com Etomidate EP Impurity C (hcl) is the hydrochloride salt form of the impurity. vulcanchem.com The hydrochloride salt enhances its aqueous solubility, which is beneficial for laboratory analysis. smolecule.com

Table 1: Identification of Etomidate EP Impurity C and its Hydrochloride Salt

| Parameter | Hydrochloride Salt Form | Free Base Form |

|---|---|---|

| CAS Number | 66512-39-8 watson-int.com | 792842-51-4 vulcanchem.com |

| Molecular Formula | C₁₅H₁₉ClN₂O₂ watson-int.com | C₁₅H₁₈N₂O₂ vulcanchem.com |

| Molecular Weight | 294.77 g/mol nih.gov | 258.32 g/mol pharmaffiliates.com |

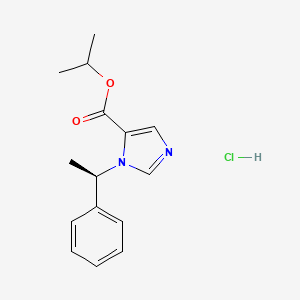

Etomidate EP Impurity C is structurally related to the active pharmaceutical ingredient, etomidate. Both share a core imidazole ring and a (R)-configured phenylethyl group. The primary structural difference is the ester group; etomidate has an ethyl ester, while Impurity C has an isopropyl ester.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHYKXLBGHQXMN-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-39-8 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Origin and Formation Mechanisms of Etomidate Ep Impurity C Hcl

Process-Related Impurity Formation during Etomidate (B1671615) Synthesis

The synthesis of Etomidate is a multi-step process where the formation of related impurities is a significant concern. daicelpharmastandards.com These impurities can arise from various sources within the manufacturing chain. daicelpharmastandards.comwiley.com

During the synthesis of Etomidate, which is the ethyl ester of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, side reactions can occur. ontosight.ai If isopropanol (B130326) is present as a solvent or as an impurity in the ethanol (B145695) used for the final esterification step, it can react with the carboxylic acid intermediate to form the isopropyl ester, which is Etomidate Impurity C. smolecule.com The reaction conditions, such as temperature and catalysts, can influence the prevalence of such side reactions.

The purity of the starting materials and intermediates is crucial in preventing the formation of impurities. daicelpharmastandards.com The primary starting material for Etomidate is (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. nih.govchemicalbook.com If this key intermediate contains impurities, or if the reagents used in subsequent steps are not of sufficient purity, these can carry through the synthesis and lead to the formation of final product impurities. daicelpharmastandards.com For example, the synthesis of the imidazole (B134444) ring itself can generate by-products that may interfere with later stages of the manufacturing process. smolecule.com

The reagents, ligands, and catalysts used in the synthesis of Etomidate can also play a role in impurity formation. daicelpharmastandards.com For instance, the choice of esterification method and the catalyst used can impact the selectivity of the reaction. google.com Certain catalysts might inadvertently promote the reaction with any residual isopropanol, leading to the generation of Impurity C. The presence of specific ligands could also influence the reaction pathways, potentially favoring the formation of unwanted by-products.

Impurities Derived from Starting Materials and Intermediates

Degradation Pathways of Etomidate Leading to Impurity C Formation

Beyond the synthesis process, Etomidate itself can degrade over time, leading to the formation of various degradation products, including potentially related compounds. smolecule.comveeprho.com

The stability of Etomidate can be compromised by environmental factors such as light, heat, and moisture. veeprho.com

Heat: While some studies indicate that Etomidate remains stable after exposure to certain temperature ranges, extreme temperatures can cause the degradation of various drugs through chemical reactions like oxidation and hydrolysis. oup.comnih.govresearchgate.net A thermal degradation study on local anesthetics showed that heat can induce mass loss and changes in the physical properties of the drugs. researchgate.net Although specific data on the thermal degradation of Etomidate into Impurity C is limited, the potential for such a pathway exists. One study noted that the temperature resistance of etomidate is unknown, but preliminary findings suggest that the substance or its solvent may disintegrate upon freezing. iowaharmreductioncoalition.org

Light: Photodegradation is a common pathway for drug degradation. researchgate.netnih.govnih.gov Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds and initiate degradation reactions. While specific studies on the photodegradation of Etomidate leading to Impurity C are not widely available, it remains a plausible mechanism for impurity formation during storage if the drug product is not adequately protected from light.

Moisture: Hydrolysis is a key degradation pathway for ester-containing drugs like Etomidate. mhmedical.compatsnap.comnih.gov The presence of moisture can facilitate the hydrolysis of the ethyl ester in Etomidate to its corresponding carboxylic acid (Etomidate Acid). nih.gov While this is the primary hydrolysis product, the potential for more complex degradation pathways in the presence of other substances cannot be ruled out.

The primary metabolic degradation pathway for Etomidate in the body is hydrolysis of the ethyl ester to an inactive carboxylic acid metabolite, a process mainly carried out by hepatic esterases. mhmedical.compatsnap.comnih.govdrugbank.com This highlights the susceptibility of the ester linkage to cleavage.

Kinetic studies on drug degradation help in understanding the rate at which a drug breaks down under various conditions. nih.gov For Etomidate, while in-vivo metabolism is rapid, the kinetics of its degradation under various storage conditions are less well-documented in publicly available literature. mhmedical.comnih.gov Studies on the degradation kinetics of other drugs have shown that they often follow pseudo-first-order kinetics. nih.gov Understanding the degradation kinetics of Etomidate would be crucial in predicting its shelf-life and ensuring the control of impurities like Impurity C. Forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and pathways.

Interactions with Excipients and Container-Closure Systems as Degradation Sources

The formulation of etomidate, typically as an injectable solution or a lipid emulsion, necessitates the use of various excipients and packaging in a container-closure system. ontosight.ainih.govwikipedia.org These components, while essential for the drug's delivery and stability, can also potentially contribute to its degradation and the formation of impurities.

Impurities in a final drug product can originate from several sources, including the starting materials, byproducts of the synthesis reaction, or the degradation of the active substance over time. smolecule.com Environmental factors such as heat, light, or moisture can accelerate this degradation. veeprho.com Etomidate is commonly formulated in propylene (B89431) glycol to ensure its solubility for injection. nih.govnih.gov While specific studies detailing the direct reaction between propylene glycol and etomidate to form Impurity C are not prevalent, the general principle in pharmaceutical science is that excipients can interact with the API, potentially leading to new chemical entities.

Container-closure systems are another potential source of impurities through leaching. Components from glass vials or rubber stoppers could leach into the drug product and react with the API. For etomidate, which is available in single-dose glass fliptop vials, the potential for such interactions is a critical consideration during stability testing. pfizerhospitalus.com The European Pharmacopoeia (EP) mandates the monitoring of specified impurities like Impurity C to ensure the safety and efficacy of the final drug product.

Forced degradation studies are a key component of drug development and are used to assess the stability of the drug substance. These studies expose the drug to stress conditions such as heat, humidity, and different pH levels to identify potential degradation products. smolecule.com Monitoring the levels of Impurity C under such conditions helps to establish appropriate storage conditions and shelf life for etomidate formulations. smolecule.com

Structural Elucidation Research for Impurity C Formation Pathways

The identification and structural elucidation of impurities are crucial for understanding their formation and for developing analytical methods for their control. daicelpharmastandards.comvulcanchem.com Etomidate EP Impurity C is a specified impurity in the European Pharmacopoeia monograph for etomidate.

Research has identified the chemical structure of Etomidate EP Impurity C (hcl) as (R)-isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride. ontosight.ai This structure is closely related to the active etomidate molecule, which is the ethyl ester of the same carboxylic acid. The primary structural difference is the ester group attached to the imidazole ring—an isopropyl group in Impurity C versus an ethyl group in etomidate. vulcanchem.com This structural relationship strongly suggests that a primary formation pathway for Impurity C is transesterification, where the ethyl group of etomidate is replaced by an isopropyl group. This reaction could theoretically occur if isopropanol or a related isopropyl-containing substance is present as a residual solvent or a leachable from the container-closure system.

The synthesis of reference standards for impurities like Etomidate Impurity C is essential for their definitive identification and quantification in the drug product. daicelpharmastandards.com The synthesis of Impurity C generally involves the esterification of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with isopropyl alcohol, followed by conversion to the hydrochloride salt. smolecule.comgoogle.com

Advanced analytical techniques are employed to confirm the structure of such impurities and to monitor their levels in the final product. veeprho.com These methods are fundamental to the structural elucidation research that underpins our understanding of impurity formation.

Table 1: Analytical Techniques in Impurity C Research

| Analytical Technique | Application in Impurity C Research | References |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used to detect, separate, and quantify Etomidate Impurity C and other related substances from the main drug component. Essential for purity testing and stability studies. | daicelpharmastandards.comveeprho.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Employed to identify and confirm the structure of impurities by providing molecular weight information. It is a key tool in reaction monitoring and forced degradation studies to track the formation of byproducts like Impurity C. | |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Provides detailed information about the molecular structure, confirming the identity and arrangement of atoms within the Impurity C molecule. | vulcanchem.com |

The structural characterization confirms the identity of Impurity C and allows for the development of targeted strategies to control its presence in etomidate formulations.

Table 2: Structural Comparison of Etomidate and Impurity C

| Feature | Etomidate | Etomidate EP Impurity C (hcl) | References |

|---|---|---|---|

| IUPAC Name | Ethyl 3-[(1R)-1-phenylethyl]imidazole-5-carboxylate | propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | wikipedia.orgnih.gov |

| Core Structure | (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | nih.gov |

| Ester Group | Ethyl (-COOCH₂CH₃) | Isopropyl (-COOCH(CH₃)₂) | vulcanchem.com |

| Salt Form | Free base | Hydrochloride (HCl) | vulcanchem.com |

| Molecular Formula | C₁₄H₁₆N₂O₂ | C₁₅H₁₉ClN₂O₂ | pharmaffiliates.com |

| Molecular Weight | 244.29 g/mol | 294.77 g/mol | pharmaffiliates.com |

Analytical Methodologies for the Detection and Quantification of Etomidate Ep Impurity C Hcl

Chromatographic Techniques for Impurity Profiling

Chromatographic methods are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of the active pharmaceutical ingredient (API) from its related substances. daicelpharmastandards.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of etomidate (B1671615) impurities due to its versatility and sensitivity. daicelpharmastandards.commdpi.com Method development focuses on achieving optimal separation between etomidate and its impurities, including Impurity C.

Key considerations in HPLC method development include the selection of the stationary phase, mobile phase composition, and detection wavelength. A common approach involves using a C18 column (octadecylsilane bonded to silica) as the stationary phase. google.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer. daicelpharmastandards.comgoogle.com The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that are optimized to achieve the desired separation. google.com For instance, one method specifies a mobile phase of phosphate buffer (pH 7.8-8.2) and acetonitrile in a ratio between 50:50 and 90:10. google.com Detection is commonly performed using a UV detector at a wavelength where both etomidate and its impurities exhibit significant absorbance, such as 235 nm or 254 nm. google.comscribd.com

For methods compatible with mass spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile phosphate buffers. sielc.com The development of robust HPLC methods is crucial for routine quality control and stability studies of etomidate formulations. smolecule.comaxios-research.com

Table 1: Example HPLC Method Parameters for Etomidate Impurity Analysis

| Parameter | Condition | Reference |

| Chromatographic Column | Octadecylsilane chemically bonded silica (B1680970) (C18) | google.com |

| Mobile Phase | Phosphate buffer (pH 7.8-8.2) and Acetonitrile | google.com |

| Mobile Phase Ratio | (50:50) - (90:10) v/v | google.com |

| Detection Wavelength | 235 nm | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 29-31 °C | google.com |

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of etomidate and its impurities, particularly for volatile compounds. daicelpharmastandards.commdpi.com While HPLC is more commonly used for non-volatile impurities, GC can be employed for specific applications, such as analyzing residual solvents or volatile degradation products. daicelpharmastandards.com

In GC analysis, the sample is vaporized and separated in a gaseous mobile phase. The choice of the capillary column is critical for achieving good resolution. A DB-5MS column, for example, has been used for the separation of etomidate and its analogs. mdpi.com The temperature program, carrier gas flow rate, and detector type are optimized for the specific analytes. mdpi.com For instance, a temperature program might start at 100°C and ramp up to 280°C. mdpi.com Mass spectrometry is often coupled with GC (GC-MS) to provide structural information for the identification of unknown impurities. mdpi.comnih.gov

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance variant, HPTLC, are planar chromatographic techniques that offer a simple and cost-effective method for impurity profiling. researchgate.netnih.gov These methods are particularly useful for rapid screening and in-process controls. nih.gov

In TLC/HPTLC, a sample is spotted onto a plate coated with a stationary phase, such as silica gel 60 F254. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase, a mixture of solvents, is crucial for separating the impurities from the main compound. researchgate.net After development, the separated spots are visualized, often under UV light, and can be quantified using a densitometer. researchgate.net HPTLC offers better resolution and sensitivity compared to conventional TLC and can be a sustainable alternative to HPLC for certain applications. researchgate.netnih.gov

Capillary Electrophoresis (CE) for Impurity Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. colby.edu It has proven to be a powerful tool for the impurity profiling of pharmaceuticals, including the chiral separation of etomidate enantiomers. researchgate.net

A key advantage of CE is its ability to achieve high resolution and sensitivity, with detection limits for impurities often reaching the 0.1% level or lower with careful optimization. researchgate.net For the analysis of etomidate impurities, a dual cyclodextrin (B1172386) system in a phosphate buffer has been used to achieve simultaneous determination of enantiomeric purity and related substances. researchgate.net The development of a robust CE method involves optimizing parameters such as buffer pH, concentration, and the type and concentration of chiral selectors. researchgate.net

Spectroscopic and Hyphenated Techniques for Impurity Characterization

While chromatographic techniques are excellent for separating impurities, spectroscopic and hyphenated techniques are essential for their structural elucidation and unambiguous identification. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a highly specific and sensitive tool for impurity identification. daicelpharmastandards.comnih.gov

For Etomidate EP Impurity C, mass spectrometric analysis reveals a molecular ion peak corresponding to its molecular weight. smolecule.com Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of Etomidate EP Impurity C (hcl) is characteristic and can be used for its definitive identification. smolecule.com For example, a primary fragmentation pathway involves the loss of the isopropyl group. smolecule.com Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the sensitive and rapid quantification of etomidate and its analogs in various matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Etomidate EP Impurity C (hcl). vulcanchem.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular framework, confirming the identity and purity of the impurity. daicelpharmastandards.com

In ¹H NMR analysis, the chemical shifts (δ) and coupling constants (J) of the protons provide a fingerprint of the molecule. For instance, a ¹H-NMR spectrum of the (R)-enantiomer in DMSO-d₆ shows a characteristic doublet at approximately δ 1.843 ppm, which corresponds to the methyl group adjacent to the chiral center, helping to confirm the (R)-configuration. Aromatic protons are typically observed in the region of δ 7.209–8.270 ppm. Analysis of a product in DMSO-d6 indicated that signals at δ 8.32 ppm and δ 7.69 ppm correspond to the two hydrogens on the imidazole (B134444) ring, while the five hydrogens of the benzene (B151609) ring appear between δ 7.16-7.39 ppm. google.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. A complete set of characterization data, including ¹³C NMR, is often provided with reference standards to support quality control. daicelpharmastandards.com

Table 1: Illustrative ¹H NMR Spectral Data for Etomidate EP Impurity C (hcl) Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.32 | s | 1H | Imidazole ring proton |

| 7.69 | s | 1H | Imidazole ring proton |

| 7.16-7.39 | m | 5H | Benzene ring protons |

| 6.262 | q | 1H | Methine proton (CH) |

| 3.504–4.180 | m | 4H | Other aliphatic protons |

| 1.843 | d | 3H | Methyl group protons (CH₃) |

| Note: This table is a compilation of representative data and may not reflect a single specific analysis. Data sourced from multiple references. google.com |

UV-Visible and Infrared (IR) Spectroscopy in Impurity Analysis

UV-Visible and Infrared (IR) spectroscopy are valuable techniques for the preliminary identification and functional group analysis of Etomidate EP Impurity C (hcl).

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. While specific UV-Vis data for Etomidate EP Impurity C (hcl) is not extensively detailed in the provided results, related compounds are often analyzed at specific wavelengths. For example, the enantiomeric impurity of etomidate has been detected at a wavelength of 242 nm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of Etomidate EP Impurity C (hcl) would be expected to show characteristic absorption bands. For instance, the carbonyl (C=O) stretching frequency of the ester group typically appears as a strong band around 1715-1735 cm⁻¹. smolecule.com The imidazole ring system would also contribute to diagnostic absorption bands, including C-N stretching vibrations in the 1500 to 1600 cm⁻¹ region. smolecule.com A complete characterization of reference standards often includes IR data. daicelpharmastandards.com

Table 2: Expected IR Absorption Bands for Etomidate EP Impurity C (hcl)

| Wavenumber (cm⁻¹) | Functional Group |

| 1715-1735 | C=O stretch (Ester) |

| 1500-1600 | C-N stretch (Imidazole) |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

| Note: This table is based on general principles and data for similar compounds. smolecule.com |

Applications of LC-MS, GC-MS, and LC-DAD in Comprehensive Impurity Profiling

Chromatographic techniques coupled with various detectors are the cornerstone of comprehensive impurity profiling, enabling the separation, detection, and quantification of Etomidate EP Impurity C (hcl) and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for the analysis of etomidate impurities. daicelpharmastandards.com It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of Mass Spectrometry (MS). This allows for the accurate determination of the molecular weight of impurities. vulcanchem.com For example, in the positive ion detection mode, an impurity with the formula C₁₄H₁₆N₂O₃ showed a detected value of 261.2, corresponding to the (M+H)⁺ ion. google.com LC-MS is crucial for tracking intermediates and byproducts during synthesis and in forced degradation studies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool for the analysis of volatile and thermally stable impurities. daicelpharmastandards.com It has been successfully employed for the qualitative and quantitative analysis of etomidate and its analogs in various matrices. mdpi.com For instance, a GC-MS method was validated with limits of detection (LODs) and limits of quantitation (LOQs) of 0.3 μg/mL and 1 μg/mL, respectively, for etomidate and its analogs. mdpi.com

Liquid Chromatography with Diode-Array Detection (LC-DAD): LC-DAD, also known as HPLC with a photodiode array (PDA) detector, provides UV spectra of the separated peaks, which aids in peak identification and purity assessment. An HPLC method using an Agilent Eclipse XDB C18 column has been described for the analysis of Etomidate EP Impurity C, with a reported retention time of 14.3 minutes under specific isocratic conditions. The European Pharmacopoeia mandates the identification and quantification of this impurity in pharmaceutical formulations, often to a limit of less than 0.1%.

These methodologies are essential for ensuring that etomidate formulations meet the stringent regulatory requirements for purity and safety. daicelpharmastandards.com

Table 3: Summary of Chromatographic Techniques for Impurity Profiling

| Technique | Application | Key Advantages |

| LC-MS | Identification and quantification of impurities, tracking byproducts. | High sensitivity, molecular weight confirmation. daicelpharmastandards.comvulcanchem.comgoogle.com |

| GC-MS | Analysis of volatile impurities. | Good for thermally stable compounds, established libraries for identification. daicelpharmastandards.commdpi.com |

| LC-DAD | Quantification and peak purity assessment. | Provides UV spectral information for identification. |

Development and Validation of Analytical Procedures for Etomidate Ep Impurity C Hcl

Method Development Strategies for Specificity and Sensitivity

The primary goal in developing analytical methods for impurities is to achieve a high degree of specificity and sensitivity, enabling the accurate detection and quantification of impurities at very low levels. For Etomidate (B1671615) EP Impurity C (hcl), this involves creating methods that can distinguish it from the main etomidate compound and other related impurities. axios-research.com

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. karger.comijpar.com Method development strategies often focus on optimizing chromatographic conditions to ensure adequate separation. Key parameters that are adjusted include:

Column Chemistry: Reversed-phase columns, such as C18, are frequently used. karger.com The choice of stationary phase is critical for achieving the desired selectivity between etomidate and its impurities.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. karger.comdaicelpharmastandards.comgoogle.com The pH of the buffer and the gradient elution profile are fine-tuned to resolve all relevant peaks. For instance, a gradient elution with a phosphate (B84403) buffer and acetonitrile can be used. google.com

Detection Wavelength: The UV detection wavelength is selected to maximize the response for Impurity C while minimizing interference from other components. A wavelength of 240 nm has been reported for the determination of etomidate impurities. karger.com

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers enhanced specificity and sensitivity, particularly for identifying and quantifying trace-level impurities. nih.gov Techniques like probe electrospray ionization quadrupole time-of-flight mass spectrometry (PESI-QTOF-MS) and thermal desorption electrospray ionization tandem mass spectrometry (TD-ESI/MS/MS) have been explored for the rapid screening of etomidate and its analogues. nih.govresearchgate.netmdpi.com These methods can achieve very low detection limits, in the range of nanograms per milliliter (ng/mL). nih.govresearchgate.netmdpi.com

A crucial aspect of method development is ensuring a resolution of ≥2.0 between etomidate and its structurally similar impurities. Furthermore, a signal-to-noise ratio of ≥10 is targeted for sensitivity solutions to reliably detect low-abundance impurities.

Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Once a suitable analytical method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its reliability. ijpar.comijpsr.com The key validation parameters include:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a specific range if the correlation coefficient (r²) is close to 1. For etomidate impurities, linearity is often assessed over a concentration range relevant to the specification limits. ijpsr.com Studies have shown excellent linearity for etomidate and its related substances with correlation coefficients greater than 0.99. nih.goviwaponline.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically determined by spike-and-recovery experiments, where known amounts of the impurity standard are added to the sample matrix. Recovery values are expected to be within a predefined range, often 98-102%. ijpar.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should be below a certain threshold, for instance, an RSD of ≤3.0% has been suggested for interlaboratory studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. iwaponline.com For impurity analysis, it is crucial that the LOQ is below the reporting threshold for impurities. For etomidate impurities, LODs have been reported at levels as low as 0.015%, with LOQs at 0.05%. ijpsr.com Some advanced methods have achieved even lower LODs, in the range of ng/mL. nih.govresearchgate.netmdpi.com

| Validation Parameter | Typical Acceptance Criteria/Reported Values |

|---|---|

| Linearity (Correlation Coefficient, r²) | >0.99 nih.goviwaponline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% ijpsr.com |

| Precision (RSD) | ≤3.0% |

| Limit of Detection (LOD) | ≤0.05% |

| Limit of Quantification (LOQ) | Quantifiable at concentrations as low as 0.1–5 µg/mL |

Application of Impurity C as a Reference Standard in Analytical Method Validation

A well-characterized reference standard of Etomidate EP Impurity C (hcl) is indispensable for the accurate validation of analytical methods. axios-research.comaquigenbio.com It serves several critical functions:

Identification: The retention time of the peak corresponding to Impurity C in a sample chromatogram is compared with that of the reference standard for positive identification.

Quantification: The reference standard is used to prepare calibration curves to quantify the amount of Impurity C in the test sample. Relative response factors (RRFs), determined using the validated reference standard, may also be applied to calculate the percentage of the impurity.

Method Validation: The reference standard is used in various validation experiments, including specificity, linearity, accuracy, precision, LOD, and LOQ, to demonstrate the performance of the analytical method. axios-research.com

Stability Studies: The reference standard is used to monitor the formation and degradation of Impurity C during stability testing of the etomidate drug substance and product. For instance, under accelerated conditions of 40°C and 75% relative humidity, the level of Impurity C was observed to increase.

The availability of a high-purity Etomidate EP Impurity C (hcl) reference standard, accompanied by a comprehensive Certificate of Analysis (CoA), is essential for ensuring compliance with regulatory requirements. axios-research.com

Impurity Profiling and Control Strategies for Etomidate Formulations

Establishing Identification and Qualification Thresholds for Impurities

The ICH guidelines Q3A and Q3B define specific thresholds for the reporting, identification, and qualification of impurities. kobia.kr These thresholds are linked to the maximum daily dose of the drug.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an unknown impurity must be identified. veeprho.com For impurities expected to be unusually potent, analytical procedures must be developed even if they are below this threshold. ich.orgfda.gov

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity or impurity profile at a specified level. ich.orgfda.gov

If an impurity level exceeds the qualification threshold and sufficient data to demonstrate its safety is not available, further studies may be required. fda.govich.org However, the level of an impurity present in a drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. ich.orgfda.gov For some drug products, higher or lower qualification thresholds may be justified based on scientific rationale, drug class effects, and clinical experience. ich.orgfda.gov

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 1 g/day | 0.03% | 0.05% | 0.05% |

In-process Control and Quality Control Applications for Minimizing Impurity C

Minimizing the formation of Etomidate (B1671615) EP impurity C is a critical objective during the manufacturing process of etomidate. This is achieved through a combination of in-process controls and robust quality control (QC) applications.

In-process Controls:

Control of Starting Materials and Intermediates: The risk of impurity carry-over from starting materials and intermediates into the final drug substance is carefully assessed. ich.org

Optimization of Reaction Conditions: Understanding the formation pathways of Impurity C allows for the optimization of synthesis parameters to minimize its generation. smolecule.com This can include adjusting temperature, pressure, reaction time, and the choice of solvents and reagents.

Purification Procedures: Effective purification steps, such as crystallization, chromatography, and extraction, are implemented to remove Impurity C from the drug substance.

Quality Control Applications:

Analytical Method Development: Validated analytical methods, such as high-performance liquid chromatography (HPLC), are essential for the detection and quantification of Etomidate EP impurity C. smolecule.com These methods are used for routine QC testing of the API and finished product. clearsynth.comdaicelpharmastandards.com

Reference Standards: Certified reference standards of Etomidate EP impurity C are used for the validation of analytical methods and for the accurate quantification of the impurity in etomidate samples. axios-research.com

Specification Setting: Strict acceptance criteria for Etomidate EP impurity C are included in the specifications for the drug substance and drug product.

Long-term Stability Monitoring and Impurity Trends

Long-term stability studies are crucial for monitoring the impurity profile of etomidate formulations over their proposed shelf life. These studies are conducted under controlled storage conditions to assess the formation of degradation products, including Etomidate EP impurity C.

Key aspects of long-term stability monitoring include:

Stability-Indicating Methods: The analytical methods used must be validated to be stability-indicating, meaning they can separate and quantify degradation products from the intact drug substance.

Monitoring of Impurity Levels: Batches of the drug product are stored at specified conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH) and tested at predetermined time points.

Trending of Impurity Data: The levels of Etomidate EP impurity C are trended over time to determine the rate of its formation. veeprho.com An increase in the level of this impurity could indicate that the manufacturing process is not adequately controlled or that the packaging is not providing sufficient protection. fda.gov

Stability data is a critical component of the regulatory submission and is used to establish the shelf life and recommended storage conditions for the drug product.

| Condition | Time Point | Etomidate EP Impurity C Level |

|---|---|---|

| 25°C/60% RH | Initial | < 0.05% |

| 25°C/60% RH | 12 months | < 0.1% |

| 25°C/60% RH | 24 months | < 0.1% |

| 40°C/75% RH | Initial | < 0.05% |

| 40°C/75% RH | 3 months | 0.15% |

| 40°C/75% RH | 6 months | 0.3% |

Risk Assessment Frameworks for Impurity Management in Pharmaceutical Development

Risk assessment is an integral part of impurity management in pharmaceutical development. It involves a systematic process of identifying, analyzing, and evaluating the potential risks associated with impurities. For Etomidate EP impurity C, this framework helps in making informed decisions regarding its control.

The risk assessment process typically includes:

Hazard Identification: Determining the potential of the impurity to cause harm. For mutagenic impurities, ICH M7 provides a structured approach for hazard assessment. veeprho.com

Risk Analysis: Evaluating the probability and severity of the identified hazards. This involves considering the levels at which the impurity may be present and its toxicological profile.

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. This helps in determining the acceptability of the risk.

Risk Control: Implementing measures to reduce unacceptable risks to an acceptable level. This can involve tightening specifications, improving the manufacturing process, or providing additional safety data.

A key tool in the risk assessment of mutagenic impurities is the Threshold of Toxicological Concern (TTC). The TTC is a level of exposure for a chemical below which there is a very low probability of an appreciable risk to human health. fu-berlin.de For impurities with mutagenic potential, a TTC-based approach can be used to establish acceptable intake levels. veeprho.com

Preparation and Characterization of Etomidate Ep Impurity C Hcl Reference Standards

Synthetic Approaches for Reference Standard Production

The synthesis of Etomidate (B1671615) EP Impurity C (hcl) reference standards involves precise chemical reactions to produce a highly purified and stable compound. The process generally includes the formation of the core imidazole (B134444) ring, followed by esterification and the creation of the hydrochloride salt. smolecule.com

A common synthetic route starts with (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This precursor can be synthesized through methods like the oxidation of 2-mercaptoimidazole (B184291) derivatives or through the esterification and subsequent hydrolysis of 1-(1-phenylethyl)-1H-imidazole-5-carboxamide or its corresponding carbonitrile.

The subsequent esterification of the carboxylic acid with isopropyl alcohol yields the isopropyl ester, which is the core structure of Impurity C. smolecule.com The final step involves treating the resulting compound with hydrochloric acid to form the stable hydrochloride salt. smolecule.com It is important to control the reaction conditions, such as temperature and the use of mild acids, to prevent side reactions like epimerization. Purification of the final product often requires techniques like sequential column chromatography and preparative high-performance liquid chromatography (HPLC).

| Reaction Step | Description | Key Reagents |

| Imidazole Ring Formation | Creation of the fundamental imidazole structure. | Phenylacetic acid derivatives |

| Esterification | Formation of the isopropyl ester. | Isopropyl alcohol |

| Salt Formation | Conversion to the hydrochloride salt. | Hydrochloric acid |

Purity Assessment and Comprehensive Characterization of Reference Materials

The qualification of a reference standard for Etomidate EP Impurity C (hcl) necessitates a thorough assessment of its purity and a comprehensive characterization of its chemical structure. veeprho.com This ensures the material is suitable for its intended use in qualitative and quantitative analyses. veeprho.com

A variety of analytical techniques are employed to confirm the identity and purity of the reference standard:

High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity and resolving Impurity C from etomidate and other related substances. clearsynth.com Validated HPLC methods can achieve detection limits as low as 0.1–5 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used for structural elucidation, confirming the arrangement of atoms within the molecule. vulcanchem.com For instance, ¹H-NMR can confirm the (R)-configuration of the phenylethyl group.

Mass Spectrometry (MS) verifies the molecular weight of the compound. vulcanchem.com

Thermogravimetric Analysis (TGA) can be used to determine the percentage of non-volatile residue.

Karl Fischer Titration is employed to quantify the water content.

A Certificate of Analysis (CoA) accompanies the reference standard, providing detailed results from these characterization experiments to support regulatory filings. cambrex.comvenkatasailifesciences.com The purity is often determined using a mass balance approach, which accounts for organic impurities, volatile impurities, and non-volatile residue.

| Analytical Technique | Purpose | Typical Findings |

| HPLC | Purity assessment and separation from related compounds. | Purity >95% smolecule.com |

| NMR Spectroscopy | Structural confirmation. | Confirms the (R)-configuration and overall structure. |

| Mass Spectrometry | Molecular weight verification. | Matches the expected molecular weight of C₁₅H₁₉ClN₂O₂ (294.77 g/mol ). |

| TGA | Determination of non-volatile residue. | Typically <0.2% mass fraction. |

| Karl Fischer Titration | Quantification of water content. | Measures residual water. |

Role of Reference Standards in Quality Assurance and Regulatory Compliance

Qualified reference standards for Etomidate EP Impurity C (hcl) are indispensable for the quality assurance of etomidate pharmaceutical products and for meeting stringent regulatory requirements. zamann-pharma.com Regulatory bodies like the European Pharmacopoeia (EP), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the control of impurities in drug substances and products. clearsynth.com

The primary roles of these reference standards include:

Analytical Method Validation: They are essential for developing and validating analytical methods used to detect and quantify Impurity C in etomidate. smolecule.comsynzeal.com This ensures the accuracy and reliability of the methods used for quality control. zamann-pharma.com

Impurity Profiling and Control: Reference standards allow for the accurate identification and quantification of Impurity C in batches of etomidate, ensuring that its levels remain below the limits set by pharmacopoeias. ontosight.ai The presence of impurities can affect the stability, potency, and safety of a drug. ontosight.aiontosight.ai

Stability Studies: They are used to monitor the degradation of etomidate under various storage conditions. An increase in the level of Impurity C can indicate degradation of the active pharmaceutical ingredient.

Regulatory Submissions: Comprehensive data from the characterization of reference standards is a critical component of regulatory filings, such as Abbreviated New Drug Applications (ANDAs). cambrex.comclearsynth.comcambrex.com This documentation demonstrates control over the manufacturing process and ensures the quality of the final drug product. cambrex.com

By providing a reliable benchmark, reference standards for Etomidate EP Impurity C (hcl) enable pharmaceutical manufacturers to ensure batch-to-batch consistency, manage risks associated with impurities, and ultimately safeguard public health. zamann-pharma.compharmaffiliates.com

Advanced Research and Future Directions in Etomidate Impurity Analysis

Novel Analytical Technologies for Enhanced Impurity Detection

The accurate detection and quantification of impurities are fundamental to pharmaceutical quality control. smolecule.com For Etomidate (B1671615) EP impurity C, which is a specified impurity in the European Pharmacopoeia (EP), several advanced analytical techniques have been developed to ensure compliance with stringent regulatory limits. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of etomidate and its related compounds. veeprho.com Validated HPLC methods can achieve detection limits for impurities at concentrations as low as 0.1–5 µg/mL. For instance, a typical HPLC method might utilize a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer to resolve Etomidate EP impurity C from the active pharmaceutical ingredient (API) and other related substances.

To achieve even greater sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has been employed. This powerful technique offers lower limits of quantification (LLOQ), making it suitable for detecting trace-level impurities. fyxzz.cn A direct injection UPLC-MS/MS method has been developed for the determination of etomidate and its primary metabolite, etomidate acid, in wastewater, achieving a limit of detection (LOD) of 1 ng/L. iwaponline.com Another UPLC-MS/MS method for quantifying etomidate and etomidate acid in blood reported an LLOQ of 2.5 ng/mL for etomidate. fyxzz.cn

A more recent and rapid screening technology is Thermal Desorption Electrospray Ionization coupled with Triple Quadrupole Mass Spectrometry (TD-ESI/MS/MS). This method has been successfully applied to the high-throughput screening of etomidate and its analogs in e-liquids, demonstrating a limit of detection of 3 ng/mL. mdpi.comresearchgate.net The key advantage of TD-ESI/MS/MS is the minimal sample preparation required, significantly reducing analysis time. mdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral trace impurity analysis, with the potential to reach detection limits of 0.1% impurity, which is a common requirement. researchgate.net

| Technology | Typical Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Sample Matrix Examples |

|---|---|---|---|

| HPLC | 0.1–5 µg/mL | Robust, widely available, validated methods exist. | Bulk drug, pharmaceutical formulations. |

| UPLC-MS/MS | 1 ng/L (wastewater) iwaponline.com, 2.5 ng/mL (LLOQ in blood) fyxzz.cn | High sensitivity and specificity, suitable for trace analysis. fyxzz.cniwaponline.com | Wastewater, blood. fyxzz.cniwaponline.com |

| TD-ESI/MS/MS | 3 ng/mL mdpi.comresearchgate.net | Rapid screening, minimal sample preparation. mdpi.com | e-Liquids. mdpi.com |

| Capillary Electrophoresis (CE) | Can achieve 0.1% impurity detection. researchgate.net | Effective for chiral separations. researchgate.net | Pharmaceuticals. researchgate.net |

Predictive Modeling for Impurity Formation and Degradation Kinetics

Understanding the formation and degradation pathways of impurities is crucial for ensuring the stability and shelf-life of pharmaceutical products. smolecule.com Predictive impurity analysis leverages experimental data and computational models to forecast impurity formation under various conditions. zamann-pharma.com This proactive approach aids in the development of robust manufacturing processes and stable formulations. zamann-pharma.com

Degradation kinetics studies are essential for determining the rate at which a drug substance degrades and forms impurities. ekb.eg These studies typically involve exposing the drug to stress conditions such as heat, humidity, light, and different pH levels. zamann-pharma.com The rate of degradation can often be modeled using zero-order, first-order, or second-order kinetics. researchgate.net Key parameters derived from these studies include the degradation rate constant (k), half-life (t1/2), and shelf-life (t90%). ekb.eg

For etomidate, stability studies under accelerated conditions (e.g., 40°C/75% RH) are performed to monitor the increase of impurities like Impurity C. While specific predictive models for the formation of Etomidate EP impurity C are not extensively detailed in the available literature, the principles of degradation kinetics are applicable. By determining the rate of formation of Impurity C at different temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea) for the degradation process. ekb.eg This information is invaluable for predicting the shelf life and establishing optimal storage conditions for etomidate formulations. researchgate.net

| Kinetic Parameter | Description | Significance |

|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. ekb.eg | Indicates the speed of the degradation reaction. ekb.eg |

| Half-life (t1/2) | The time required for the concentration of a reactant to decrease to half of its initial value. ekb.eg | Provides a measure of the drug's stability. ekb.eg |

| Shelf-life (t90%) | The time required for 10% of the drug to degrade. ekb.eg | Used to establish the expiration date of a drug product. researchgate.net |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur, calculated using the Arrhenius equation. ekb.eg | Helps in predicting the effect of temperature on the degradation rate and shelf-life. ekb.eg |

Green Chemistry Approaches to Minimize Impurity Generation in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of etomidate can lead to more environmentally benign processes and a reduction in the formation of impurities, including Etomidate EP impurity C.

One approach is the use of greener solvents and catalysts. Molecular dynamics simulations have been used to study the solvation of etomidate in ionic liquids (ILs), which are considered greener alternatives to traditional volatile organic solvents. researchgate.net These studies suggest that for etomidate, the ideal IL solvent would consist of a weakly interacting anion and a cation with strong H-bond acidity. researchgate.net

Another green chemistry strategy is the use of continuous flow manufacturing. A continuous flow method has been developed for the desulfurization of substituted thioimidazoles, which are precursors in the synthesis of etomidate derivatives. researchgate.net This approach allows for controlled and safer reactions, potentially minimizing the formation of byproducts and impurities. researchgate.net The Corey-Gilman-Ganem oxidation, an efficient one-pot procedure, has also been applied in the synthesis of etomidate derivatives, which can improve reaction efficiency and reduce waste. researchgate.net

| Green Chemistry Principle | Application in Etomidate Synthesis | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Employing ionic liquids (ILs) as an alternative to volatile organic solvents. researchgate.net | Reduced environmental impact and potentially improved reaction control. researchgate.net |

| Continuous Flow Chemistry | Implementation of continuous flow reactors for key synthetic steps like desulfurization. researchgate.net | Enhanced safety, better control over reaction conditions, and reduced byproduct formation. researchgate.net |

| Efficient One-Pot Reactions | Utilizing procedures like the Corey-Gilman-Ganem oxidation. researchgate.net | Increased reaction efficiency, reduced waste, and fewer purification steps. researchgate.net |

| Biocatalysis and Micellar Catalysis | Using enzymes or micelles to catalyze reactions in aqueous media. researchgate.net | Mild reaction conditions, high selectivity, and reduced use of hazardous reagents. researchgate.net |

Q & A

Basic Research Questions

Q. How can Etomidate EP Impurity C (HCl) be reliably identified and quantified in pharmaceutical formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with system suitability criteria as per pharmacopeial guidelines. Key parameters include:

- Resolution : ≥2.0 between Etomidate and structurally related impurities (e.g., metomidate) .

- Signal-to-noise ratio : ≥10 for sensitivity solutions to detect low-abundance impurities .

- Relative response factors (RRFs) : Apply RRFs from validated reference standards (e.g., USP Etomidate RS) to calculate impurity percentages .

Q. What are the primary synthetic pathways leading to the formation of Etomidate EP Impurity C (HCl)?

- Methodological Answer : Impurity C likely arises during esterification or purification steps in Etomidate synthesis. To confirm:

- Reaction monitoring : Use liquid chromatography-mass spectrometry (LC-MS) to track intermediates and byproducts in simulated synthetic conditions .

- Forced degradation studies : Expose Etomidate to stress conditions (e.g., heat, acidic/basic hydrolysis) and compare degradation profiles with impurity reference materials .

Q. How does Etomidate EP Impurity C (HCl) impact pharmacological activity in preclinical models?

- Methodological Answer : Conduct comparative dose-response studies in animal models (e.g., rodents):

- Sedation assays : Compare latency to loss-of-righting reflex between pure Etomidate and formulations spiked with Impurity C .

- Adrenocortical suppression : Measure plasma cortisol/corticosterone levels post-administration to assess inhibitory effects on steroidogenesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hemodynamic effects of Etomidate impurities?

- Methodological Answer :

- Model selection : Use both healthy and disease-specific models (e.g., uncontrolled hemorrhagic shock rats) to evaluate context-dependent effects .

- Endpoint harmonization : Standardize metrics like mean arterial pressure (MAP) and left ventricular pressure dynamics (Dmax/t, Dmin/t) across studies .

- Meta-analysis : Pool data from multiple preclinical studies using random-effects models to identify confounding variables (e.g., anesthesia protocols) .

Q. What experimental designs are optimal for studying interactions between Etomidate EP Impurity C and co-administered drugs?

- Methodological Answer :

- In vitro adrenal cell models : Use H295R cells to quantify additive/synergistic inhibition of cortisol synthesis when Impurity C is combined with dexmedetomidine or other sedatives .

- Fractional inhibitory concentration (FIC) index : Calculate FIC values to classify interactions (additive, synergistic, antagonistic) .

- Pharmacokinetic integration : Pair in vitro data with physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interaction risks .

Q. How can cross-laboratory variability in impurity quantification be minimized?

- Methodological Answer :

- Reference material calibration : Use EP/Ph. Eur. reference standards with documented purity (e.g., ≥98%) and batch-specific certificates of analysis (CoA) .

- Interlaboratory studies : Share spiked samples across labs to validate method transferability and establish acceptance criteria for relative standard deviation (RSD ≤3.0%) .

- Data transparency : Publish raw chromatograms and integration parameters in supplementary materials to enable reproducibility audits .

Data Integrity and Reporting

Q. What are best practices for documenting impurity profiles in regulatory submissions?

- Methodological Answer :

- Structured reporting : Include tables summarizing:

| Parameter | Specification | Reference Method |

|---|---|---|

| Identification | HPLC retention time match ±2% | |

| Quantification | RRF-adjusted area normalization | |

| Toxicological relevance | ICH M7 classification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.